2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole - 338760-64-8

2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole

Catalog Number: EVT-3264586
CAS Number: 338760-64-8
Molecular Formula: C19H12F3N3OS2
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal chemistry: Heterocyclic compounds, especially those containing nitrogen and sulfur, are frequently encountered in medicinal chemistry due to their diverse biological activities [, , , , , , , , , , , , , , , , , , , ]. The presence of a trifluoromethyl group can further enhance pharmacological properties like metabolic stability and lipophilicity [, , ].
  • Materials science: The presence of conjugated systems within the molecule suggests potential applications in organic electronics and photonics []. The incorporation of fluorine atoms can influence the electronic properties and self-assembly behavior of organic materials [].
  • Catalysis: Certain heterocyclic compounds have shown promise as ligands in metal-catalyzed reactions []. The specific substitution pattern of this compound might offer unique coordination properties for catalyst design.

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound represents a hybrid ring system incorporating both thiazole and oxadiazole moieties. [] states that the compound exhibited significant antibacterial activity, although specific details regarding the tested bacterial strains are not provided.

2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Compound Description: This compound is a 2,5-bis(pyrazolyl)-1,3,4-oxadiazole derivative synthesized as a potential α-glucosidase inhibitor. [] reports that it exhibited strong in vitro inhibitory activity with an IC50 value of 73.1 ± 1.13 μM and displayed a favorable toxicity profile.

2-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Compound Description: This compound is another 2,5-bis(pyrazolyl)-1,3,4-oxadiazole derivative studied for its α-glucosidase inhibitory activity. [] reports that it exhibited strong in vitro inhibitory activity with an IC50 value of 87.3 ± 1.12 μM and displayed a favorable toxicity profile.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide derivatives

Compound Description: This series of compounds consists of bi-heterocyclic acetamides containing both 1,3,4-oxadiazole and 1,3-thiazole moieties. [] reports that they were synthesized and evaluated for their enzyme inhibition potential against cholinesterases and α-glucosidase, exhibiting promising results.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives

Compound Description: This series consists of novel thiazole-1,3,4-oxadiazole hybrid analogues synthesized and evaluated for their in vitro antibacterial activity. [] reports that one of the compounds, APTOM-4e, showed significant activity towards gram-negative species compared to the standard drug Ciprofloxacin.

Properties

CAS Number

338760-64-8

Product Name

2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole

Molecular Formula

C19H12F3N3OS2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H12F3N3OS2/c20-19(21,22)14-8-4-5-12(9-14)10-28-18-25-24-16(26-18)15-11-27-17(23-15)13-6-2-1-3-7-13/h1-9,11H,10H2

InChI Key

IQUMITGITIOPBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.